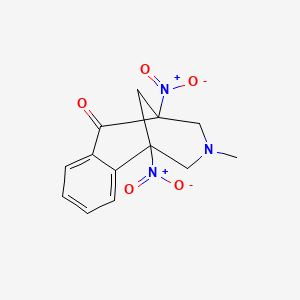![molecular formula C16H13ClFN3OS B11092086 2-Chloro-5-fluoro-4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-benzonitrile](/img/structure/B11092086.png)
2-Chloro-5-fluoro-4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-fluoro-4-[4-(2-thienylcarbonyl)piperazino]benzonitrile is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a chloro, fluoro, and thienylcarbonyl group attached to a piperazino-benzonitrile core. Its unique structure imparts distinct chemical and physical properties, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-fluoro-4-[4-(2-thienylcarbonyl)piperazino]benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-fluorobenzonitrile with 4-(2-thienylcarbonyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-[4-(2-thienylcarbonyl)piperazino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Bases: Potassium carbonate, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-Chloro-5-fluoro-4-[4-(2-thienylcarbonyl)piperazino]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-fluoro-4-[4-(2-thienylcarbonyl)piperazino]benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzonitrile: Shares a similar core structure but lacks the thienylcarbonyl and piperazino groups.
2-Chloro-5-fluoro-4-(methylthio)benzonitrile: Contains a methylthio group instead of the thienylcarbonyl group.
2-Chloro-4-fluoro-5-nitrotoluene: Features a nitro group in place of the thienylcarbonyl and piperazino groups.
Uniqueness
The presence of the thienylcarbonyl and piperazino groups in 2-chloro-5-fluoro-4-[4-(2-thienylcarbonyl)piperazino]benzonitrile imparts unique chemical properties, such as enhanced reactivity and potential biological activity. These features distinguish it from other similar compounds and make it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C16H13ClFN3OS |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
2-chloro-5-fluoro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C16H13ClFN3OS/c17-12-9-14(13(18)8-11(12)10-19)20-3-5-21(6-4-20)16(22)15-2-1-7-23-15/h1-2,7-9H,3-6H2 |
InChI Key |
FYWHOGNIYYPQON-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C(=C2)Cl)C#N)F)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methyl-4,6-dinitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)amino]propan-2-ol](/img/structure/B11092007.png)
![2-methoxy-5-{(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B11092014.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11092016.png)
![1-[4-(Methylsulfanyl)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B11092021.png)
![2-[1,3-dioxo-8-(propan-2-ylidene)-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzonitrile](/img/structure/B11092023.png)
![3-(2-Hydroxy-3-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxo-5-(propan-2-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11092038.png)


![7-(1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)-4-(furan-2-yl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B11092052.png)
![2-[2-(3,4-dimethoxybenzoyl)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B11092058.png)
![4-Amino-2-benzyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B11092067.png)

![(6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B11092077.png)
![3-butyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11092078.png)
